An In-Depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
An In-Depth Technical Guide to Azido-PEG(4)-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG(4)-Val-Cit-PAB-PNP is a sophisticated and highly utilized cleavable linker in the field of antibody-drug conjugates (ADCs). Its modular design allows for the stable conjugation of potent cytotoxic payloads to monoclonal antibodies, ensuring selective delivery to target cells and controlled release of the therapeutic agent. This guide provides a comprehensive overview of its structure, mechanism of action, and application in research and drug development.
Core Components and Their Functions
Azido-PEG(4)-Val-Cit-PAB-PNP is a heterobifunctional linker comprised of several key moieties, each with a distinct role in the overall function of the ADC.
-
Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It readily and specifically reacts with alkyne-containing molecules, such as those modified with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific attachment of the linker-payload complex to a modified antibody without the need for a cytotoxic copper catalyst.[1]
-
Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-PEG unit is a hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[2] The PEG spacer can also help to minimize aggregation of the ADC, which can be a challenge with hydrophobic payloads.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[3][4][] The Val-Cit linker is designed to be stable in the systemic circulation but is efficiently cleaved upon internalization of the ADC into the target cell's lysosomes, triggering the release of the cytotoxic payload.[4][]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction.[1] This "self-immolative" cascade ensures the "traceless" release of the payload in its active form.[6][7][8][9]
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[2] The reaction between the PNP-activated carbonate and an amine on the drug molecule forms a stable carbamate (B1207046) linkage.
Physicochemical and Technical Data
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₁N₉O₁₃ | [10][11] |
| Molecular Weight | 817.85 g/mol | [11] |
| Purity | Typically >95% or >96% | [10][12] |
| Appearance | Solid | [11] |
| Solubility | Soluble in DMSO, DMF, DCM | [2][13] |
| Storage Conditions | -20°C for short-term, -80°C for long-term |
Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity
The therapeutic efficacy of an ADC constructed with Azido-PEG(4)-Val-Cit-PAB-PNP relies on a multi-step process that ensures targeted drug delivery and release.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell, primarily through receptor-mediated endocytosis.[14][15]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[14]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[3][4][]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit bond initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Induction of Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[]
Detailed Experimental Protocols
Cathepsin B-Mediated Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
Materials:
-
ADC construct with Azido-PEG(4)-Val-Cit-PAB-PNP linker
-
Human Cathepsin B, activated
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution. A typical final concentration is in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma to predict its in vivo behavior.
Materials:
-
ADC construct
-
Human, rat, and mouse plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS or ELISA-based methods for quantification
Procedure:
-
Pre-warm the plasma and a solution of the ADC in PBS to 37°C.
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots.
-
Immediately freeze the aliquots at -80°C to stop any degradation.
-
Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method. For instance, an affinity capture LC-MS/MS method can be used to measure the drug-to-antibody ratio (DAR) over time.
Note on Species-Specific Stability: The Val-Cit linker has demonstrated good stability in human plasma. However, it is known to be susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c.[17][18][19] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. For studies in mice, alternative linkers such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide have been developed to enhance stability.[3][18][20]
Conclusion
Azido-PEG(4)-Val-Cit-PAB-PNP is a versatile and effective linker that has become a cornerstone in the development of antibody-drug conjugates. Its well-defined components and predictable mechanism of action allow for the creation of ADCs with a favorable therapeutic window. A thorough understanding of its chemistry, along with rigorous in vitro and in vivo evaluation, is crucial for the successful development of novel and effective cancer therapies. The provided protocols offer a foundation for researchers to assess the critical attributes of ADCs utilizing this advanced linker technology.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers - Creative Biolabs [creative-biolabs.com]
- 14. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. communities.springernature.com [communities.springernature.com]
- 20. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
